molecular formula C5H5N5O4 B1177822 D-alpha-Methylleucine methyl ester hydrochloride CAS No. 154510-54-0

D-alpha-Methylleucine methyl ester hydrochloride

Cat. No.: B1177822
CAS No.: 154510-54-0
Attention: For research use only. Not for human or veterinary use.
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Description

D-alpha-Methylleucine methyl ester hydrochloride: is a chemical compound with the molecular formula C8H17NO2·HCl. It is a derivative of the amino acid leucine, specifically the D-isomer, and is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-alpha-Methylleucine methyl ester hydrochloride typically involves the esterification of D-alpha-Methylleucine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale esterification: Using industrial reactors to mix D-alpha-Methylleucine with methanol and an acid catalyst.

    Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: D-alpha-Methylleucine methyl ester hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form D-alpha-Methylleucine and methanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in the presence of water and a base such as sodium hydroxide.

    Substitution: Common reagents include nucleophiles like amines or thiols under mild conditions.

Major Products:

    Hydrolysis: Produces D-alpha-Methylleucine and methanol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

D-alpha-Methylleucine methyl ester hydrochloride is utilized in several scientific research fields, including:

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Chiral Synthesis: Employed in the synthesis of chiral compounds due to its stereochemistry.

Biology:

    Enzyme Studies: Used to study enzyme-substrate interactions and enzyme kinetics.

    Metabolic Pathways: Investigated for its role in metabolic pathways involving amino acids.

Medicine:

    Drug Development: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Therapeutic Research: Studied for its potential therapeutic effects in various medical conditions.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and specialty compounds.

    Biotechnology: Employed in biotechnological applications such as enzyme engineering and metabolic engineering.

Mechanism of Action

The mechanism of action of D-alpha-Methylleucine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets:

    Enzymes: Acts as a substrate or inhibitor for various enzymes involved in amino acid metabolism.

    Receptors: May interact with specific receptors involved in cellular signaling pathways.

Pathways Involved:

    Amino Acid Metabolism: Participates in metabolic pathways involving the synthesis and degradation of amino acids.

    Cellular Signaling: Modulates signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

    L-alpha-Methylleucine methyl ester hydrochloride: The L-isomer of the compound, which has different stereochemistry and biological activity.

    D-alpha-Methylvaline methyl ester hydrochloride: A similar compound with a different side chain, leading to variations in chemical and biological properties.

Uniqueness:

    Stereochemistry: The D-isomer of alpha-Methylleucine provides unique chiral properties that are not present in the L-isomer.

    Chemical Reactivity: The specific structure of D-alpha-Methylleucine methyl ester hydrochloride allows for unique chemical reactions and interactions compared to other similar compounds.

Biological Activity

D-alpha-Methylleucine methyl ester hydrochloride is a chiral compound with significant applications in peptide synthesis and biological research. This article explores its biological activity, mechanisms, and relevance in various scientific fields.

This compound is a derivative of the amino acid leucine, characterized by its methyl ester group. It is used as a building block in peptide synthesis due to its unique stereochemistry, which allows for the creation of chiral compounds essential in biochemical applications. The compound can undergo hydrolysis to yield D-alpha-Methylleucine and methanol, and it can participate in nucleophilic substitution reactions with various reagents.

Enzyme Interactions

This compound has been investigated for its role in enzyme studies, particularly regarding enzyme-substrate interactions. It acts as a substrate or inhibitor for enzymes involved in amino acid metabolism. Notably, its incorporation into lymphocytes occurs via a facilitated transport mechanism, which is crucial for its biological effects .

The biological activity of this compound involves several key mechanisms:

  • Enzymatic Substrate : It serves as a substrate for dipeptidyl peptidase I (DPPI), an enzyme enriched in cytotoxic lymphocytes. The selective inhibition of DPPI can prevent natural killer (NK) cell toxicity, suggesting that D-alpha-Methylleucine methyl ester may modulate immune responses .
  • Transport Mechanism : The compound is absorbed by lymphocytes through a saturable transport mechanism distinct from other dipeptide transport processes. This unique uptake pathway enhances its bioavailability and potential therapeutic effects .
  • Metabolic Pathways : D-alpha-Methylleucine participates in metabolic pathways related to amino acid synthesis and degradation, influencing cellular signaling associated with growth and differentiation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
D-alpha-Methylleucine methyl ester HCl Methyl ester of D-leucineModulates immune response; substrate for DPPI
L-alpha-Methylleucine methyl ester HCl Methyl ester of L-leucineDifferent bioactivity due to stereochemistry
D-alpha-Methylvaline methyl ester HCl Methyl ester of D-valineSimilar applications but different side chain properties

The differences in stereochemistry lead to variations in reactivity and biological activity between these compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound. For instance:

  • Immunomodulatory Effects : Research has shown that this compound can enhance the uptake of certain peptides by lymphocytes, potentially improving immunotherapeutic strategies .
  • Peptide Stability : Investigations into similar compounds have revealed that modifications like N-methylation can improve the stability and bioactivity of peptides against microbial resistance. This suggests that D-alpha-Methylleucine could be optimized for enhanced therapeutic efficacy .

Properties

IUPAC Name

methyl (2R)-2-amino-2,4-dimethylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSAKZIQDKGUOL-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@](C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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